(2R)-2-(3-methylphenyl)pyrrolidine
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Overview
Description
(2R)-2-(3-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 3-methylphenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-methylphenyl)pyrrolidine typically involves the reaction of 3-methylbenzaldehyde with ®-pyrrolidine-2-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-(3-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3-methylphenyl)pyrrolidine: The enantiomer of (2R)-2-(3-methylphenyl)pyrrolidine, with similar chemical properties but different biological activity.
2-(3-methylphenyl)pyrrolidine: A racemic mixture of both enantiomers.
3-methylphenylpyrrolidine: A compound with a similar structure but lacking the chiral center.
Uniqueness
This compound is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to more specific and potent biological effects compared to its racemic or achiral counterparts.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2R)-2-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m1/s1 |
InChI Key |
UUTBSNFHBOVJLI-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2 |
Origin of Product |
United States |
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